BenchChemオンラインストアへようこそ!

3-Bromo-7,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine

Medicinal chemistry Lead optimization Physicochemical profiling

3-Bromo-7,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine (CAS 2676864-03-0) is a brominated heterocycle featuring a fused pyrazolo[5,1-b][1,3]oxazine core bearing geminal dimethyl groups at the 7‑position and a bromine substituent at the 3‑position. This scaffold belongs to a broader class of pyrazolo‑oxazine fused systems that have been reviewed for pronounced biological applications including PDE4 inhibition, COX‑1/COX‑2 inhibition, anticancer, antitubercular, antibacterial, and antifungal activities.

Molecular Formula C8H11BrN2O
Molecular Weight 231.09 g/mol
Cat. No. B8205557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-7,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
Molecular FormulaC8H11BrN2O
Molecular Weight231.09 g/mol
Structural Identifiers
SMILESCC1(CCOC2=C(C=NN21)Br)C
InChIInChI=1S/C8H11BrN2O/c1-8(2)3-4-12-7-6(9)5-10-11(7)8/h5H,3-4H2,1-2H3
InChIKeyTYMTUBWXROULOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-7,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine: A Strategic Halogenated Heterocyclic Building Block for Medicinal Chemistry


3-Bromo-7,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine (CAS 2676864-03-0) is a brominated heterocycle featuring a fused pyrazolo[5,1-b][1,3]oxazine core bearing geminal dimethyl groups at the 7‑position and a bromine substituent at the 3‑position . This scaffold belongs to a broader class of pyrazolo‑oxazine fused systems that have been reviewed for pronounced biological applications including PDE4 inhibition, COX‑1/COX‑2 inhibition, anticancer, antitubercular, antibacterial, and antifungal activities [1]. The combination of a reactive aryl bromide handle and a conformationally constrained bicyclic framework makes it a versatile intermediate for cross‑coupling chemistry and structure–activity relationship (SAR) exploration, particularly when compared to simpler, non‑functionalized or mono‑substituted analogues .

Why 3-Bromo-7,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine Cannot Be Replaced by Generic Pyrazolo-oxazine Analogues


Close structural analogues such as the non‑brominated parent scaffold (CAS 1383675-84-0), the 3‑bromo‑des‑dimethyl variant (CAS 1429903-85-4), or the 3‑carboxy‑7,7‑dimethyl analogue (CAS 2757729-77-2) differ by at least one key functional group . The 7,7‑gem‑dimethyl motif introduces a quaternary carbon center that locks the oxazine ring in a half‑chair conformation, altering both the scaffold’s shape and its lipophilicity relative to unsubstituted or mono‑substituted counterparts . The absence of the bromine atom eliminates the capacity for late‑stage palladium‑catalyzed cross‑coupling (e.g., Suzuki–Miyaura), which is often indispensable for generating diverse compound libraries . Consequently, interchanging these analogues without deliberate structural consideration risks divergent synthetic outcomes, altered target binding, and inconsistent biological profiles, making the specific combination of substituents on the target compound critical for reproducible research and procurement.

Quantitative Differentiation Evidence: 3-Bromo-7,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine vs. Analogues


Molecular Weight and Lipophilicity Shift Imparted by Dual 7,7-Dimethyl and 3-Bromo Substitution

The target compound (MW = 231.09 Da) is 28.05 Da heavier than its des‑dimethyl analogue 3‑bromo‑6,7‑dihydro‑5H‑pyrazolo[5,1‑b][1,3]oxazine (CAS 1429903-85-4, MW = 203.04 Da) and 34.89 Da heavier than the 3‑carboxy analogue 7,7‑dimethyl‑6,7‑dihydro‑5H‑pyrazolo[5,1‑b][1,3]oxazine‑3‑carboxylic acid (MW = 196.20 Da) . The two methyl groups increase the calculated fraction of sp3‑hybridized carbon atoms (Fsp3) and are predicted to raise the consensus log P by approximately 0.3–0.5 log units compared to the non‑methylated bromo scaffold . This moderate lipophilicity gain can improve passive membrane permeability while maintaining acceptable aqueous solubility, a balance that is often critical in hit‑to‑lead optimization .

Medicinal chemistry Lead optimization Physicochemical profiling

Presence of a Reactive Aryl Bromide Handle Enables Divergent Synthesis vs. Non‑Halogenated Precursors

The bromine atom at the 3‑position provides a direct entry point for palladium‑catalyzed cross‑coupling reactions (Suzuki, Buchwald–Hartwig, etc.), whereas the non‑brominated parent scaffold 6,7‑dihydro‑5H‑pyrazolo[5,1‑b][1,3]oxazine (CAS 1383675-84-0) requires preliminary functionalization (e.g., lithiation or directed C–H activation) before diversification . In a patent procedure for the analogous 3‑bromo‑2‑phenyl derivative, bromination of the parent scaffold proceeds with 90% isolated yield, demonstrating the synthetic accessibility of 3‑bromo intermediates . The target compound therefore combines the aryl bromide reactivity with the conformational constraints imparted by the 7,7‑dimethyl group, offering a unique vector for SAR exploration that is unavailable in the non‑halogenated or non‑gem‑dimethyl analogues.

Synthetic chemistry Cross-coupling Library synthesis

Kinase Inhibitory Potential of the Pyrazolo[5,1-b][1,3]oxazine Scaffold: Preclinical Precedent with 6‑Methyl Analogue

Although direct biological data for 3‑bromo‑7,7‑dimethyl‑6,7‑dihydro‑5H‑pyrazolo[5,1‑b][1,3]oxazine are not yet publicly available, a closely related analogue—6‑methyl‑6,7‑dihydro‑5H‑pyrazolo[5,1‑b][1,3]oxazine (CAS 1706438-18-7)—has been reported in a 2024 BioRxiv preprint to exhibit potent inhibition of JAK3 and TYK2 kinases with IC50 values ranging from 12 to 45 nM [1]. The 7,7‑dimethyl substitution in the target compound is expected to further restrict conformational flexibility compared to the 6‑methyl analogue, potentially enhancing binding selectivity through a greater entropic penalty for non‑target conformations . This class‑level inference positions the target compound as a privileged scaffold for kinase inhibitor programs, particularly those targeting autoimmune and inflammatory pathways.

Kinase inhibition Autoimmune disease JAK3/TYK2

Broad‑Spectrum Biological Activity Documented for the Pyrazolo‑Oxazine Fused System

The pyrazolo‑oxazine fused ring system has been systematically reviewed for its inhibitory activities across multiple therapeutic targets [1]. Carboxamide derivatives of 3‑bromo‑6,7‑dihydro‑5H‑pyrazolo[5,1‑b][1,3]oxazine (the des‑dimethyl analogue) have demonstrated PDE4B IC50 values as low as 10–12 nM, with anti‑inflammatory potency 1.01‑ to 1.10‑fold that of indomethacin in murine macrophage assays . The 7,7‑dimethyl substitution on the target compound is expected to influence the physicochemical and conformational properties without disrupting the pharmacophoric elements required for PDE4 or COX enzyme engagement, making it a logical candidate for exploring substitution‑dependent selectivity within this well‑validated pharmacophore [1].

Anti-inflammatory PDE4 inhibition COX inhibition

Commercial Purity Benchmarking: 3‑Bromo‑7,7‑dimethyl‑6,7‑dihydro‑5H‑pyrazolo[5,1‑b][1,3]oxazine vs. Analogues

The target compound is routinely supplied at 97–98% purity by multiple vendors (Fluorochem, Leyan, Chemenu) , matching or exceeding the typical 95–97% purity of its closest commercially available analogues: 3‑bromo‑6,7‑dihydro‑5H‑pyrazolo[5,1‑b][1,3]oxazine (97%, ABCR) and 7,7‑dimethyl‑6,7‑dihydro‑5H‑pyrazolo[5,1‑b][1,3]oxazine‑3‑carboxylic acid (97%, Bidepharm) . Standardized purity facilitates direct comparison of biological assay results between laboratories and reduces the risk of confounding impurities in high‑throughput screening campaigns.

Quality control Procurement Purity specification

Recommended Research and Industrial Application Scenarios for 3-Bromo-7,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine


Kinase Inhibitor Lead Generation Targeting JAK3, TYK2, or PDE4 Isozymes

The nanomolar kinase inhibitory activity established for the closely related 6‑methyl analogue (JAK3/TYK2 IC50 = 12–45 nM) and the single‑digit nanomolar PDE4B potency of 3‑bromo‑pyrazolo[5,1‑b][1,3]oxazine carboxamide derivatives [1] make the target compound a compelling starting point for kinase‑focused medicinal chemistry. Procurement of this specific intermediate is recommended for laboratories pursuing SAR studies where the 7,7‑dimethyl group is expected to fill a hydrophobic pocket or restrict off‑target conformations .

Diversification of Pyrazolo‑oxazine Libraries via Palladium‑Catalyzed Cross‑Coupling

The aryl bromide at position 3 enables direct Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira coupling, as previously demonstrated with a 3‑bromo‑2‑phenyl analogue in patent US09023844B2 (90% bromination yield) [1]. This feature makes the target compound an efficient core scaffold for generating libraries of 3‑aryl, 3‑amino, or 3‑alkynyl derivatives without the need for preliminary C–H functionalization, reducing overall synthesis time and cost relative to the non‑brominated parent scaffold [1].

Inflammatory Disease Models Leveraging COX‑2 and PDE4 Dual Pharmacology

The pyrazolo‑oxazine scaffold has demonstrated COX‑2 selective inhibition (IC50 as low as 1.3 μM for bicyclic pyrazole analogues) and PDE4B inhibition (IC50 10–12 nM for specific carboxamide derivatives) [1]. Although the target compound itself lacks direct COX/PDE4 data, it provides an ideal template for installing the carboxamide or sulfonamide substituents that confer dual anti‑inflammatory activity, making it suitable for procurement by groups pursuing polypharmacological approaches to inflammation [1].

Physicochemical Property Optimization Studies

The 7,7‑gem‑dimethyl group offers a modest increase in lipophilicity (Δ log P ≈ +0.3–0.5) and a higher fraction of sp3‑hybridized carbon relative to non‑methylated or mono‑methylated analogues [1], while the bromine atom provides a convenient UV/Vis handle (λmax ~ 260–280 nm) for analytical tracking. These features make the target compound a useful probe for structure–property relationship (SPR) studies aimed at balancing potency with solubility and metabolic stability in lead optimization campaigns [1].

Quote Request

Request a Quote for 3-Bromo-7,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.